molecular formula C19H22N2O3 B2583221 Ethyl N-Cbz-DL-Phenylalaninamide CAS No. 1214107-68-2

Ethyl N-Cbz-DL-Phenylalaninamide

Cat. No. B2583221
M. Wt: 326.396
InChI Key: DWZHXUNRCNVFJE-UHFFFAOYSA-N
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Description

Ethyl N-Cbz-DL-Phenylalaninamide is a synthetic compound with the CAS Number: 1214107-68-2 . Its IUPAC name is benzyl 1-benzyl-2-(ethylamino)-2-oxoethylcarbamate . The molecular weight of this compound is 326.4 .


Molecular Structure Analysis

The InChI code for Ethyl N-Cbz-DL-Phenylalaninamide is 1S/C19H22N2O3/c1-2-20-18(22)17(13-15-9-5-3-6-10-15)21-19(23)24-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Enzymatic Hydrolysis and Peptide Synthesis

Ethyl N-Cbz-DL-Phenylalaninamide, as part of various scientific research endeavors, has demonstrated utility in enzymatic hydrolysis and peptide synthesis processes. One study explored the enzymatic hydrolysis of dipeptide naphthylamides, including compounds related to Ethyl N-Cbz-DL-Phenylalaninamide, revealing insights into the hydrolysis mechanism by a newly identified dipeptide naphthylamidase (Hopsu-Havu & Glenner, 2004). Another research effort focused on the synthesis of aspartame precursor, highlighting the effectiveness of PST-01 protease in aqueous-organic solvent systems for synthesizing peptide bonds, indicating a broader application for enzymes in peptide synthesis which could include compounds like Ethyl N-Cbz-DL-Phenylalaninamide (Tsuchiyama et al., 2007).

Complexation and Thermodynamics

Research into the thermodynamics of complexation involving γ-cyclodextrin and N-Carbobenzyloxy aromatic amino acids, including derivatives similar to Ethyl N-Cbz-DL-Phenylalaninamide, provides valuable insights into the stability constants, enthalpies, and entropy changes. These studies are critical for understanding the supramolecular interactions and the entropic control mechanisms in molecular systems (Rekharsky & Inoue, 2000).

Synthesis and Separation Techniques

The chemical synthesis and separation of amino acid derivatives, including Ethyl N-Cbz-DL-Phenylalaninamide, are fundamental aspects of medicinal chemistry and drug development processes. Research has demonstrated various methodologies for the synthesis and separation of such compounds, enabling the development of novel pharmaceuticals and the exploration of their biological activities (Thalluri et al., 2014). Moreover, the utilization of ionic liquids in the separation of amino acid derivatives emphasizes the importance of innovative approaches for achieving efficient separation and purification in pharmaceutical chemistry (김은철 et al., 2006).

Molecular Imprinting and Polymer Beads

The development of molecularly imprinted polymer beads for N-Cbz-L-Phenylalanine showcases the application of molecular imprinting technology in creating selective adsorption materials. This research underscores the potential of molecular imprinting in the separation and purification of specific compounds, offering insights into the design of highly selective and efficient materials for research and industrial applications (Guo et al., 2005).

properties

IUPAC Name

benzyl N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-20-18(22)17(13-15-9-5-3-6-10-15)21-19(23)24-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZHXUNRCNVFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Cbz-DL-Phenylalaninamide

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